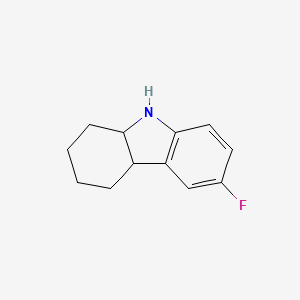

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a fluorinated derivative of the hexahydrocarbazole scaffold, a bicyclic indoline-based structure. The fluorine substitution at position 6 introduces electron-withdrawing effects, which modulate electronic properties such as HOMO-LUMO gaps and intramolecular charge transfer (ICT) efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the fluorination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. One common method is the use of electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted carbazoles .

Scientific Research Applications

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:

Organic Electronics: It is used as a building block for the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs).

Medicinal Chemistry: Its derivatives are investigated for potential therapeutic applications, including anticancer and antiviral activities.

Material Science: It is used in the development of new materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole depends on its specific application. In organic electronics, it acts as a donor unit in donor-acceptor systems, facilitating charge transfer and light emission . In medicinal chemistry, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The hexahydrocarbazole core is widely used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to its rigid yet flexible aliphatic framework, which prevents π-π stacking . Substituents at different positions alter the donor strength, solubility, and aggregation tendencies:

Key Observations :

- Fluorine vs. Methyl at Position 6: The electron-withdrawing -F group likely lowers HOMO energy, narrowing the HOMO-LUMO gap compared to -CH₃. This could enhance charge transfer but may reduce quantum yield due to non-radiative decay pathways .

- Position 9 Substituents : Bulky groups like 2-ethylhexyl improve device efficiency in DSSCs by reducing recombination, while -p-tolyl enhances luminescence in OLEDs via efficient ICT .

Photophysical and Electrochemical Behavior

Absorption and Emission Trends

- 9-(p-Tolyl) Derivatives : Exhibit bright yellow-to-red emission (λem = 640–670 nm) in OLEDs with Φ up to 62.6%. Heavier chalcogens (S, Se) in acceptor units cause red shifts .

- 6-Fluoro Derivative (Inferred) : The -F group may induce a blue shift compared to -CH₃ or -C₆H₄CH₃ due to its electron-withdrawing nature, similar to trends observed in fluorinated aromatics .

Electrochemical Stability

- Cyclic voltammetry data for 9-(p-tolyl) derivatives show reversible oxidation peaks, indicating stable radical cations. The fluorine analog may exhibit higher oxidation potentials due to decreased electron density at the carbazole core .

OLED Performance

- 9-(p-Tolyl) Derivatives : Achieve luminance up to 144 Cd/m² with CIE coordinates (0.65–0.76, 0.32–0.35). Efficiency drops at higher voltages due to aggregation .

- 6-Fluoro Derivative (Potential): Improved solubility and reduced aggregation could enhance device longevity, but lower Φ may limit brightness compared to -p-tolyl analogs .

DSSC Efficiency

Biological Activity

6-Fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS No. 1775-86-6) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N

- Molecular Weight : 173.25 g/mol

- Structure : The compound features a hexahydrocarbazole core with a fluorine substituent at the 6-position.

Antitumor Activity

Research has indicated that compounds related to carbazole derivatives exhibit significant antitumor properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/Akt pathway |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. It appears to modulate key signaling pathways involved in neuronal survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of enzymatic activities.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 1: Antitumor Efficacy in Animal Models

A recent study utilized xenograft models to assess the antitumor efficacy of this compound. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Neuroprotection in Neurodegenerative Models

In a model of Alzheimer's disease induced by amyloid-beta peptide infusion in rats, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Biochemical assays indicated reduced levels of oxidative stress markers and improved cholinergic function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors or catalytic hydrogenation of aromatic intermediates. For example, fluorination can be achieved via electrophilic substitution using HF-based reagents, while hydrogenation requires controlled pressure and palladium catalysts to preserve stereochemistry . Key variables include solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalyst loading (5–10% Pd/C). Purity is assessed via HPLC (e.g., acetonitrile/water mobile phase with 0.1% acetic acid) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves ring junction stereochemistry (4a,9a positions) and fluorine coupling patterns.

- FT-IR : Confirms C-F stretching (1050–1100 cm⁻¹) and carbazole NH absorption (~3400 cm⁻¹).

- X-ray crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .

- MS (ESI or EI) : Validates molecular weight (MW = 208.25 g/mol) and fragmentation patterns .

Q. How can researchers evaluate the compound’s stability under varying pH, temperature, and solvent conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Solvent compatibility : Test solubility in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to assess aggregation or precipitation .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s conformational dynamics and interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Use software like GROMACS to study ring puckering and fluorine’s electronic effects on carbazole rigidity .

- Docking studies (AutoDock Vina) : Predict binding affinities to receptors (e.g., serotonin or dopamine transporters) by analyzing fluorine’s role in hydrophobic interactions .

- DFT calculations : Optimize ground-state geometries and calculate Fukui indices to identify reactive sites .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, use HEK293 cells expressing uniform receptor isoforms .

- Cross-validation : Compare in vitro results with in silico predictions (e.g., QSAR models) to assess methodological biases .

Q. What factorial design approaches optimize reaction parameters for scalable synthesis while minimizing byproducts?

- Methodological Answer :

- Full factorial design : Test variables (catalyst type, temperature, solvent) at 2–3 levels to identify interactions. For example, optimize Pd/C vs. Raney Ni for hydrogenation efficiency .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., pressure vs. yield) to predict optimal conditions .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore fluorine’s role in modulating pharmacological properties?

- Methodological Answer :

- Analog synthesis : Replace fluorine with Cl, H, or CF3 to compare electronic and steric effects.

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .

- Statistical correlation : Use PLS regression to link substituent parameters (Hammett σ, π) with activity trends .

Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for resolving stereoisomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isopropanol/hexane mobile phases .

- SFC (Supercritical Fluid Chromatography) : Achieve faster separations with CO2/ethanol co-solvents at 100–150 bar .

Q. How can AI-driven tools enhance predictive modeling of the compound’s pharmacokinetic (PK) and toxicity profiles?

- Methodological Answer :

- Deep learning platforms (e.g., DeepChem) : Train models on ADMET datasets to predict logP, CYP450 inhibition, and hERG liability .

- Generative AI : Propose novel derivatives with optimized PK properties using reinforcement learning .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems (e.g., CNS penetration or metabolic stability)?

Properties

Molecular Formula |

C12H14FN |

|---|---|

Molecular Weight |

191.24 g/mol |

IUPAC Name |

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

InChI |

InChI=1S/C12H14FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2 |

InChI Key |

XMBSZMVTVFCHDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C3=C(N2)C=CC(=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.